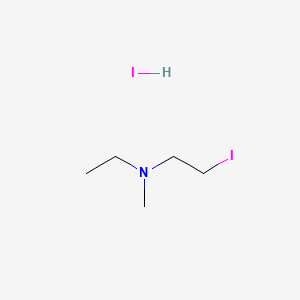
Ethyl(2-iodoethyl)methylaminehydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-iodoethyl)methylaminehydroiodide is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is known for its unique properties, which make it a valuable reagent in scientific research.
Preparation Methods
The synthesis of Ethyl(2-iodoethyl)methylaminehydroiodide typically involves the reaction of ethylamine with iodoethane in the presence of a suitable base. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C. Industrial production methods may involve more advanced techniques to ensure high purity and yield.
Chemical Reactions Analysis
Ethyl(2-iodoethyl)methylaminehydroiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl(2-iodoethyl)methylaminehydroiodide is widely used in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and other therapeutic agents.
Biological Research: It is employed in studies involving biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(2-iodoethyl)methylaminehydroiodide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl(2-iodoethyl)methylaminehydroiodide can be compared with other similar compounds, such as:
2-Iodoethylamine: Similar in structure but lacks the ethyl group.
Methylaminehydroiodide: Contains the methylamine group but lacks the iodoethyl group.
Ethylaminehydroiodide: Contains the ethylamine group but lacks the iodoethyl group.
The uniqueness of this compound lies in its combination of the ethyl, iodoethyl, and methylamine groups, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C5H13I2N |
|---|---|
Molecular Weight |
340.97 g/mol |
IUPAC Name |
N-ethyl-2-iodo-N-methylethanamine;hydroiodide |
InChI |
InChI=1S/C5H12IN.HI/c1-3-7(2)5-4-6;/h3-5H2,1-2H3;1H |
InChI Key |
CBFJYVBOFWEXIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCI.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















